molecular formula C14H24N2O6S B13762092 Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate CAS No. 69781-20-0

Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate

Cat. No.: B13762092
CAS No.: 69781-20-0
M. Wt: 348.42 g/mol
InChI Key: HKEVXZMONMCCKR-UHFFFAOYSA-N
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Description

Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate is a complex organic compound. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features an amino group at the meta position. The compound also includes an ester linkage with a (2-(isopropylamino)-2-methyl)propyl group and a hydrogen sulfate moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate typically involves multiple steps:

    Preparation of m-Aminobenzoic Acid: This can be achieved by nitration of benzoic acid followed by reduction of the nitro group to an amino group.

    Esterification: The m-aminobenzoic acid is then esterified with (2-(isopropylamino)-2-methyl)propanol in the presence of an acid catalyst such as sulfuric acid.

    Sulfonation: The final step involves the addition of hydrogen sulfate to the ester, which can be done using concentrated sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography might be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester linkage or the amino group, potentially yielding alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context of its use:

    Molecular Targets: It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction cascades, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, m-amino-, ethyl ester
  • Benzoic acid, m-amino-, methyl ester
  • Benzoic acid, 3-amino-

Properties

CAS No.

69781-20-0

Molecular Formula

C14H24N2O6S

Molecular Weight

348.42 g/mol

IUPAC Name

[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-propan-2-ylazanium;hydrogen sulfate

InChI

InChI=1S/C14H22N2O2.H2O4S/c1-10(2)16-14(3,4)9-18-13(17)11-5-7-12(15)8-6-11;1-5(2,3)4/h5-8,10,16H,9,15H2,1-4H3;(H2,1,2,3,4)

InChI Key

HKEVXZMONMCCKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-]

Origin of Product

United States

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